methyl (1S,6S,7R)-6,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
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Overview
Description
methyl (1S,6S,7R)-6,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate is an iridoid glucoside compound primarily isolated from the plant Caryopteris odorata. Iridoid glucosides are a class of secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . This compound has garnered attention for its potential therapeutic applications and its role as a chemotaxonomic marker in the genus Lamium .
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl (1S,6S,7R)-6,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate can be synthesized through the extraction of Caryopteris odorata using ethyl acetate. The structures of the isolated compounds are established using various spectroscopic techniques such as FAB-MS, IR, 1H NMR, 13C NMR, and 2D NMR spectroscopy .
Industrial Production Methods: Industrial production of caryoptoside involves the large-scale extraction from Caryopteris odorata. The plant material is subjected to solvent extraction, followed by purification processes to isolate the iridoid glucosides. The extraction process typically involves the use of ethyl acetate as the solvent, and the purification is achieved through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: methyl (1S,6S,7R)-6,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate undergoes various chemical reactions, including oxidation and hydrolysis. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize caryoptoside.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze caryoptoside, breaking it down into its constituent sugars and aglycone.
Major Products Formed: The major products formed from the oxidation of caryoptoside include oxidized derivatives with enhanced antioxidant properties. Hydrolysis of caryoptoside yields glucose and the aglycone moiety .
Scientific Research Applications
methyl (1S,6S,7R)-6,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
methyl (1S,6S,7R)-6,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress. The molecular targets of caryoptoside include various enzymes and signaling pathways involved in oxidative stress response and inflammation .
Comparison with Similar Compounds
Verbascoside: Another iridoid glucoside with similar antioxidant properties.
Aucubin: Known for its anti-inflammatory and hepatoprotective effects.
Geniposide: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness: methyl (1S,6S,7R)-6,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate is unique due to its specific structural features and its potent antioxidant activity. Unlike some other iridoid glucosides, caryoptoside has been shown to have significant potential in protecting low-density lipoprotein and important cells and organs against oxidative damage .
Properties
Molecular Formula |
C17H26O11 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl (1S,6S,7R)-6,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O11/c1-17(24)9(19)3-6-7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5-6,8-13,15-16,18-22,24H,3-4H2,1-2H3/t6?,8-,9+,10?,11-,12+,13-,15+,16+,17+/m1/s1 |
InChI Key |
VIXATJMNFXMPDC-BEZJANDHSA-N |
Isomeric SMILES |
C[C@@]1([C@H](CC2C1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
CC1(C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Synonyms |
caryoptoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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